4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol
Description
4-[2-(Hydroxymethyl)pyridin-4-yl]oxan-4-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxymethyl group at position 2 and fused to an oxane (tetrahydropyran) ring at position 2. This structure combines aromaticity (pyridine) with a saturated six-membered oxygen-containing ring (oxane), conferring unique physicochemical properties. The hydroxymethyl group enhances hydrophilicity, while the oxane ring may stabilize conformational flexibility, making it relevant in medicinal chemistry and materials science. Structural determination of such compounds often employs crystallographic tools like SHELXL .
Properties
IUPAC Name |
4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-8-10-7-9(1-4-12-10)11(14)2-5-15-6-3-11/h1,4,7,13-14H,2-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCANHZPJTNNWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=NC=C2)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol typically involves the reaction of 2-(hydroxymethyl)pyridin-4-ol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-[2-(carboxymethyl)pyridin-4-yl]oxan-4-ol.
Reduction: Formation of 4-[2-(hydroxymethyl)piperidin-4-yl]oxan-4-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural and Electronic Effects
- Hydroxymethyl vs. Methoxy Substituents : The hydroxymethyl group (-CH2OH) in the target compound increases polarity and hydrogen-bonding capacity compared to methoxy (-OCH₃) in analogues like [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine . This difference impacts solubility and bioavailability.
- Oxane Ring Contribution : The oxane ring introduces steric bulk and conformational rigidity, distinguishing the target compound from linear analogues like 4,4'-bis(hydroxymethyl)-2,2′-bipyridine .
- Salt Forms : Dihydrochloride derivatives (e.g., [4-(Pyridin-4-ylmethyl)oxan-4-yl]methanamine dihydrochloride) demonstrate enhanced solubility and crystallinity compared to free bases .
Biological Activity
4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring and an oxane moiety, which contribute to its distinct chemical and biological properties. The hydroxymethyl group is particularly important for its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. Additionally, the pyridine ring can engage with aromatic residues in proteins, modulating various biochemical pathways, which may lead to anti-inflammatory and antimicrobial effects.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Anti-inflammatory : Research indicates that it may inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
- Antimicrobial : Preliminary studies show potential efficacy against various pathogens, indicating its use as an antimicrobial agent.
In Vitro Studies
Several studies have examined the biological effects of this compound:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation markers in cell cultures.
- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Case Studies
A notable case study involved the use of this compound in a model of rheumatoid arthritis. The compound was administered to induced arthritic rats, resulting in a marked reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2-(hydroxymethyl)pyridin-4-ol | Moderate anti-inflammatory | Inhibition of cytokine production |
| 4-methyl-2-(1H)-pyridinone | Antimicrobial | Disruption of bacterial cell walls |
| 4-(hydroxymethyl)piperidine | Limited anti-inflammatory | Weak inhibition of COX enzymes |
Future Directions
Further research is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- Mechanistic Studies : Detailed investigations into the molecular interactions between the compound and its biological targets.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans for treating inflammatory and infectious diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
